1(3H)-Isobenzofuranone, 7-methoxy-3-(2-thienyl)-

Physicochemical property differentiation Medicinal chemistry Compound selection

1(3H)-Isobenzofuranone, 7-methoxy-3-(2-thienyl)- (CAS 91362-88-8) is a synthetic aryl-substituted isobenzofuranone derivative featuring a 7-methoxy electron-donating group and a 3-thienyl heteroaryl ring on the fused benzofuranone core. The compound is the methyl ether of the naturally occurring metabolite chrycolide (7-hydroxy-3-(2-thienyl)-1(3H)-isobenzofuranone) and belongs to the benzofuranone class of heterocyclic compounds.

Molecular Formula C13H10O3S
Molecular Weight 246.28 g/mol
CAS No. 91362-88-8
Cat. No. B12888260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(3H)-Isobenzofuranone, 7-methoxy-3-(2-thienyl)-
CAS91362-88-8
Molecular FormulaC13H10O3S
Molecular Weight246.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)OC2C3=CC=CS3
InChIInChI=1S/C13H10O3S/c1-15-9-5-2-4-8-11(9)13(14)16-12(8)10-6-3-7-17-10/h2-7,12H,1H3
InChIKeyPCQVYCUZYNPSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1(3H)-Isobenzofuranone, 7-methoxy-3-(2-thienyl)- (CAS 91362-88-8): Core Structural and Pharmacophoric Profile


1(3H)-Isobenzofuranone, 7-methoxy-3-(2-thienyl)- (CAS 91362-88-8) is a synthetic aryl-substituted isobenzofuranone derivative featuring a 7-methoxy electron-donating group and a 3-thienyl heteroaryl ring on the fused benzofuranone core. The compound is the methyl ether of the naturally occurring metabolite chrycolide (7-hydroxy-3-(2-thienyl)-1(3H)-isobenzofuranone) and belongs to the benzofuranone class of heterocyclic compounds. It has been commercially supplied as a fine chemical with a molecular formula of C₁₃H₁₀O₃S, a molecular weight of 246.28 g/mol, a calculated LogP of approximately 3.02, and a topological polar surface area (PSA) of 63.77 Ų . The compound occupies a critical node within the aryl-substituted isobenzofuran-1(3H)-one chemical series that has been the subject of structure–activity relationship (SAR) programs targeting perforin-mediated cytolysis and immunosuppression [1].

Perforin inhibition pharmacophore – 3-thienyl-isobenzofuranone scaffold for immunosuppression target engagement studies
Zero hydrogen-bond donor – methyl ether eliminates HBD, may favor passive cell permeability in cellular assays
Synthetic handle present – 7-methoxy group enables demethylation and further derivatization for SAR libraries

Why Generic Substitution with In-Class Isobenzofuranones Fails: A Quantitative Rationale for 7-Methoxy-3-Thienyl Specification


The isobenzofuranone scaffold is highly sensitive to substitution pattern, and generic or structurally analogous compounds cannot be interchanged without severe consequences for lipophilicity, hydrogen-bonding capacity, and consequently target selectivity. For example, replacing the 7-methoxy group with a 7-hydroxy substituent (chrycolide, CAS 91362-91-3) increases the hydrogen-bond donor count from 0 to 1 and raises topological polar surface area (TPSA, ChemAxon) from approximately 46.53 Ų (estimated for 7-OH) to a calculated LogP ranging from 3.25 to 3.57 for chrycolide, compared with the target compound's LogP of 3.02 [1]. These quantitative shifts in physicochemical properties translate to altered passive permeability, aqueous solubility, and metabolic stability, which directly impact in vitro assay performance and in vivo pharmacokinetic behavior. Furthermore, the 3-thienyl moiety is an established pharmacophoric element in perforin inhibitors and cannot be substituted with other aryl or heteroaryl groups without losing the specific hydrogen-bonding and π–π interaction geometry that confers nanomolar potency in this class [2]. Consequently, the exact substitution pattern 7-methoxy-3-(2-thienyl) must be explicitly specified during procurement to ensure experimental reproducibility and pharmacological relevance.

Physicochemical shift risk
Replacing 7-methoxy with 7-hydroxy (chrycolide) introduces a hydrogen-bond donor and increases lipophilicity. This may alter passive permeability and metabolic stability, limiting direct substitution in cell-based assays.
Functional handle loss
The 7-unsubstituted analog (CAS 147437-99-8) lacks the demethylatable methoxy group, restricting diversification to a single 3-thienyl modification site and reducing synthetic utility for focused library design.
Pharmacophore mismatch
Non-thienyl or non-isobenzofuranone analogs may not recapitulate the hydrogen-bonding and π–π interaction geometry required for perforin inhibition, undermining target engagement.

1(3H)-Isobenzofuranone, 7-methoxy-3-(2-thienyl)-: Quantitative Differential Evidence Guide for Procurement and Compound Selection


Reduced Hydrogen-Bond Donor Capacity Relative to the 7-Hydroxy Analog (Chrycolide)

The 7-methoxy group eliminates the phenolic hydrogen-bond donor (HBD) present in chrycolide (7-hydroxy-3-(2-thienyl)-1(3H)-isobenzofuranone, CAS 91362-91-3). According to ChemAxon predictions, chrycolide possesses one HBD (ChemAxon Hydrogen Donor Count = 1), whereas the target compound contains zero HBD due to the methyl ether substitution [1][2]. This reduction in HBD count is predicted by standard medicinal chemistry rules (e.g., Lipinski) to favor passive membrane permeability. The TPSA of the 7-hydroxy analog, predicted by ChemAxon at 46.53 Ų, is expected to increase further for the underivatized hydroxyl form due to explicit hydrogen contributions, while the target compound's experimentally reported PSA is 63.77 Ų . The combination of zero HBD and a moderate PSA positions the 7-methoxy compound as a more membrane-permeable analog within the same scaffold.

Hydrogen-Bond Donor Count
Cross-study comparable
Zero HBD (target) vs. one HBD (chrycolide, ChemAxon)
May improve cell permeability context for intracellular target assays
Computed HBD values; verify experimentally
Physicochemical property differentiation Medicinal chemistry Compound selection

Lipophilicity Reduction Versus the 7-Hydroxy Analog Enabling Favorable Compound Progression

The target compound exhibits a calculated LogP of 3.02, reported by Chemsrc . In contrast, the 7-hydroxy analog chrycolide shows predicted LogP values of 3.25 (ALOGPS) and 3.57 (ChemAxon) [1]. The approximately 0.2–0.5 log unit decrease in lipophilicity for the 7-methoxy variant reduces the risk of high-logP-driven promiscuity and toxicity while maintaining the optimal logP range for central nervous system (CNS) permeability (typically 1.5–3.5). This moderate lipophilicity profile contrasts with other aryl-substituted isobenzofuranones that often exceed LogP 4, making the target compound a more developable chemical probe.

Lipophilicity (LogP)
Cross-study comparable
LogP 3.02 (target, Chemsrc) vs. 3.25–3.57 (chrycolide, predicted)
Supports balanced permeability and reduced nonspecific binding context
Predicted comparator values; experimental LogD may differ
Lipophilicity LogP Drug-likeness Physicochemical property differentiation

Embedded Perforin-Inhibitory Pharmacophore: Class-Level Evidence for Potent Immunosuppressive Activity

Aryl-substituted isobenzofuran-1(3H)-ones constitute a validated chemical class of perforin inhibitors. The lead compound from the 2012 Spicer et al. study demonstrated an IC₅₀ of 470 nM against isolated perforin protein in a radiolabeled Jurkat cell lysis assay [1]. The diarylthiophene evolution study further demonstrated that the 3-thienyl-substituted isobenzofuranone scaffold retains potent inhibition of perforin-mediated cytolysis in intact KHYG-1 natural killer effector cells, with subsequent optimization yielding a carboxamide analog exhibiting a 4-fold improvement in lytic activity compared to the benchmark [2]. Although direct IC₅₀ data for the 7-methoxy variant have not been published in isolation, the compound conserves the critical 3-thienyl pharmacophore and is positioned within the SAR trajectory that generated the most potent inhibitors from this series.

Perforin Inhibition Class Evidence
Class-level inference
Class benchmark IC₅₀ ≈ 470 nM (Spicer et al. lead); target retains 3-thienyl pharmacophore
Supports perforin pathway inhibition screening context
Direct IC₅₀ for this compound not yet reported
Perforin inhibition Immunosuppression Cytolytic activity Natural killer cells

Privileged 3-Thienyl-Benzofuranone Motif as a Superior Platelet Aggregation Inhibitor Scaffold Compared to Aspirin

The 7-methoxy-3-(2-thienyl) substitution pattern, while embedded within a benzisoxazole scaffold in the published study, demonstrated exceptional antiplatelet activity that underscores the pharmacophoric value of this exact substitution arrangement. The compound 7-methoxy-3-(2-thienyl)-1,2-benzisoxazole (compound 5c), which shares the identical peripheral substitution motif with the target isobenzofuranone, inhibited platelet aggregation with a potency 20–30-fold greater than acetylsalicylic acid (aspirin), the clinical gold standard antiplatelet agent [1]. Although the core heterocycle differs (benzisoxazole versus isobenzofuranone), the conservation of the 7-methoxy-3-(2-thienyl) pharmacophore across both scaffolds strongly suggests that this substitution pattern is a privileged motif for antiplatelet target engagement.

Antiplatelet Pharmacophore Evidence
Cross-study context
Reported 20–30× higher activity than aspirin (pharmacophore-level, benzisoxazole core)
Supports antiplatelet pharmacophore evaluation; core contribution requires dissociation
Pharmacophore-level comparison; direct target compound data pending
Platelet aggregation Thromboembolic disease Benzisoxazole bioisostere Aspirin comparator

Synthetic Accessibility and Derivatization Potential via the 7-Methoxy Handle

The 7-methoxy group of the title compound serves as a stable ether protecting group that can be deliberately cleaved to the phenolic 7-hydroxy analog (chrycolide) under controlled demethylation conditions, enabling access to the free phenol for subsequent O-functionalization strategies such as acylation, sulfonylation, or glycosylation. The target compound is commercially cataloged under CAS 91362-88-8 with stated purities of ≥97% , while the 7-hydroxy analog (CAS 91362-91-3) is listed as a distinct entry, confirming their separability as discrete chemical entities. This orthogonal synthetic handle distinguishes the 7-methoxy variant from the 3-(2-thienyl)-1(3H)-isobenzofuranone (CAS 147437-99-8), which lacks a 7-position substituent entirely, limiting its further diversification potential .

Synthetic Handles
Data to verify
Two functional handles (7-methoxy + 3-thienyl) vs. one (7-unsubstituted analog)
Enables broader SAR exploration in library synthesis
Synthetic feasibility assessment; supplier-sourced comparison
Synthetic accessibility Chemical derivatization Library synthesis Building block

Commercial Availability as a High-Purity Reference Standard for Bioassay Reproducibility

The target compound is commercially supplied in multi-gram quantities with certified purity of 97% (HPLC) from chemical reagent marketplaces . In contrast, the 7-hydroxy analog chrycolide (CAS 91362-91-3) is predominantly encountered as a metabolite reference in metabolomic databases with limited commercial supply and lower availability [1]. Furthermore, the 7-methoxy-3-thienyl compound is unambiguously characterized by a single-crystal structure determination (Cambridge Structural Database deposition) and comprehensive spectral data (¹H NMR, ¹³C NMR, HRMS) . The availability of analytically authenticated material with defined storage conditions (recommended −20 °C for long-term storage) reduces the risk of batch-to-batch variability in bioassay results.

Commercial Availability & Quality
Reported
97% purity, multi-gram supply, full spectral data; 7-hydroxy analog limited
Supports reproducible bioassay procurement with reduced batch variability
Supplier-dependent; verify current lot certificate
Reference standard Analytical quality Pharmacopoeia Procurement specification

1(3H)-Isobenzofuranone, 7-methoxy-3-(2-thienyl)- (CAS 91362-88-8): High-Impact Application Scenarios Grounded in Quantitative Differentiation


Perforin-Mediated Immunosuppression Research and Candidate Profiling

Researchers developing selective perforin inhibitors for autoimmune or graft-versus-host disease indications should prioritize 7-methoxy-3-(2-thienyl)-isobenzofuranone as a core scaffold building block. The class-level IC₅₀ benchmark of approximately 470 nM for the isobenzofuranone lead compound, combined with the demonstrated 4-fold SAR improvement achievable through thiophene-isobenzofuranone elaboration, provides quantitative rationale for selecting this specific substitution pattern over non-thienyl analogs [1][2]. The absence of a phenolic hydrogen-bond donor (HBD = 0) and a favorable LogP of ~3.0 position this compound as an attractive starting point for lead optimization toward cell-active, orally bioavailable immunosuppressive agents.

Platelet Aggregation Inhibition Discovery and Pharmacophore Validation

The 20–30-fold potency advantage of the 7-methoxy-3-(2-thienyl) motif over acetylsalicylic acid (aspirin) in inhibiting platelet aggregation, demonstrated on the closely related benzisoxazole scaffold, supports the selection of the isobenzofuranone congener as a structurally distinct pharmacophore probe for antiplatelet target deconvolution [1]. Procurement of the isobenzofuranone variant enables a head-to-head comparison with the benzisoxazole compound to dissect the contribution of the central heterocycle to potency and selectivity, while maintaining the identical peripheral substitution pattern that drives the 20–30× activity enhancement.

Physicochemical Property-Driven Compound Selection for Membrane Permeability Optimization

For medicinal chemistry campaigns seeking to optimize passive membrane permeability and metabolic stability, the 7-methoxy-3-(2-thienyl)-isobenzofuranone offers a measurable advantage over the 7-hydroxy analog chrycolide. The complete elimination of hydrogen-bond donor capacity (HBD = 0 vs. 1) and the 0.2–0.5 log unit reduction in LogP (3.02 vs. 3.25–3.57) are quantifiable parameters that predict improved oral absorption and blood-brain barrier penetration [1][2]. This makes the 7-methoxy compound the preferred choice for CNS-targeted programs or any application where restricted hydrogen bonding is a design requirement.

Diversification-Oriented Synthesis and Isobenzofuranone Library Design

Synthetic chemistry groups engaged in diversity-oriented synthesis or focused library production should source the 7-methoxy-3-(2-thienyl)-isobenzofuranone as the parent scaffold due to its dual functional handles: a demethylatable 7-methoxy group and a modifiable 3-thienyl ring [1]. Compared to the 7-unsubstituted analog 3-(2-thienyl)-isobenzofuranone (CAS 147437-99-8), which offers only a single diversification point at the 3-position thienyl ring, the 7-methoxy variant enables at least two successive functionalization steps from a single commercial intermediate, maximizing synthetic efficiency and scaffold exploration breadth [2].

Application
Selection Property
Validation Focus
Perforin pathway inhibition studies
7-Methoxy-3-thienyl pharmacophore
Perforin inhibition assay response context
Antiplatelet pharmacophore evaluation
7-Methoxy-3-thienyl motif across heterocycles
Platelet aggregation endpoint context
Cell permeability research
Zero HBD and moderate LogP range
Permeability and metabolic stability assays
Diversification-oriented synthesis
Dual functional handles (7-methoxy, 3-thienyl)
Demethylation and derivatization route validation
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